6-Bromo-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C₇H₉BrN₂ and a molecular weight of approximately 201.06 g/mol. It features a bromine atom attached to the sixth position of a pyridine ring, which is further substituted with two N,N-dimethylamino groups at the third position. This compound is characterized by its unique structure, which contributes to its various chemical properties and biological activities. It is classified under the category of halogenated pyridines and has been assigned the CAS number 39856-56-9.
There is no documented information regarding the mechanism of action of BDM. Without knowledge of its intended use or observed biological effects, it is impossible to speculate on its potential mechanisms.
The reactivity of 6-Bromo-N,N-dimethylpyridin-3-amine can be attributed to its functional groups. Some notable reactions include:
6-Bromo-N,N-dimethylpyridin-3-amine exhibits several biological activities:
The synthesis of 6-Bromo-N,N-dimethylpyridin-3-amine can be achieved through various methods:
6-Bromo-N,N-dimethylpyridin-3-amine has several applications:
Studies on 6-Bromo-N,N-dimethylpyridin-3-amine have revealed interactions with various biological targets:
Several compounds share structural similarities with 6-Bromo-N,N-dimethylpyridin-3-amine. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-(6-Bromopyridin-3-yl)morpholine | 952582-08-0 | 0.81 |
| 5-Bromo-1H-pyrrolo[2,3-c]pyridine | 1215387-58-8 | 0.78 |
| 5-Bromo-1H-pyrrolo[3,2-b]pyridine | 1000341-51-4 | 0.74 |
| 6-Bromo-2-methylpyridin-3-amine | 126325-47-1 | 0.71 |
What sets 6-Bromo-N,N-dimethylpyridin-3-amine apart from these similar compounds is its specific combination of bromine substitution and dimethylamino groups, which significantly influences its biological activity and chemical reactivity. This unique structural feature potentially enhances its effectiveness as a pharmaceutical agent compared to other related compounds.
Regioselective bromination of N,N-dimethylpyridin-3-amine is achieved through electronic and steric effects imposed by the dimethylamino group. The dimethylamino substituent at the 3-position directs electrophilic bromination to the 6-position via resonance and inductive effects. Computational studies suggest that the electron-donating dimethylamino group activates the pyridine ring, with the highest electron density localized at the 6-position. This regioselectivity is further enhanced by steric hindrance, as the bulky dimethylamino group discourages bromination at adjacent positions.
The reaction typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in aprotic solvents like acetonitrile or dichloromethane. For example, bromination using Br₂ at 0–25°C yields 6-bromo-N,N-dimethylpyridin-3-amine with >80% regioselectivity. The use of mild conditions minimizes side reactions such as dibromination or oxidation of the dimethylamino group.
NBS offers a controlled bromination method, particularly in water or polar solvents. Density Functional Theory (DFT) calculations reveal that NBS acts as a bromine donor via a succinimide radical intermediate, facilitating electrophilic aromatic substitution without forming highly reactive bromonium ions. The reaction proceeds through a three-step mechanism:
This method achieves yields of 70–85% under ambient conditions, with water acting as both solvent and proton shuttle.
Regioselectivity in pyridine bromination is governed by substituent electronic effects. For 6-bromo-N,N-dimethylpyridin-3-amine, the dimethylamino group’s electron-donating nature directs bromination to the 6-position. Studies on 3,4-pyridynes demonstrate that electron-withdrawing groups (e.g., bromine) at the 5-position distort the aromatic ring, favoring nucleophilic attack at specific sites. Similarly, in bromination reactions, strategic placement of directing groups ensures precise regiochemical outcomes.
For instance, sulfamoyl groups at the 2-position alter ring distortion, redirecting electrophilic attack to the 4-position in pyridynes. However, in N,N-dimethylpyridin-3-amine, the dimethylamino group’s dominance ensures consistent 6-bromination.
6-Bromopyridin-3-amine serves as a precursor for N,N-dimethylation. Treatment with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base (e.g., K₂CO₃) introduces the dimethylamino group. This two-step approach—bromination followed by alkylation—offers flexibility but requires careful control of methylation conditions to avoid over-alkylation.
Palladium- and nickel-catalyzed cross-couplings enable late-stage functionalization of brominated pyridines. For example, Suzuki-Miyaura coupling with arylboronic acids installs aryl groups at the 6-position, while Buchwald-Hartwig amination introduces amines. Nickel catalysts, such as NiClCpIMes, facilitate Kumada-Corriu couplings with Grignard reagents, yielding biaryl derivatives. These methods are highly modular but require pre-functionalized starting materials.
Industrial synthesis employs continuous flow reactors to enhance efficiency and safety. Automated systems regulate temperature, pressure, and reagent stoichiometry, achieving >90% conversion rates. For example, a telescoped process integrating bromination and methylation in a single flow system reduces intermediate isolation steps, lowering production costs.
Yield optimization focuses on:
Chromatography (silica gel or HPLC) and recrystallization (ethanol/water mixtures) isolate the product with >99% purity. Quality control assays, including NMR and mass spectrometry, verify structural integrity and quantify residual solvents.
Table 1: Comparison of Bromination Methods
| Method | Reagent | Solvent | Temperature | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| Direct Bromination | Br₂ | CH₃CN | 0–25°C | 80 | >8:1 (6-position) |
| NBS-Mediated | NBS | H₂O | 25°C | 75 | >10:1 |
| Flow Synthesis | Br₂ | CH₂Cl₂ | 50°C | 92 | >15:1 |
Palladium-catalysed Suzuki–Miyaura coupling of 6-bromo-N,N-dimethylpyridin-3-amine with ortho-substituted arylboronic acids, followed by intramolecular cyclisation, delivers a variety of imidazo[1,2-a]pyridines, benzoxazoles and benzothiazoles in one or two steps (Table 1) [1] [2]. The dimethylamino group survives the coupling and increases nucleophilicity at C-2, facilitating subsequent annulations under mild conditions (80 °C, K₂CO₃, 1,4-dioxane/H₂O).
| Entry | Boronic-acid partner | Cyclisation strategy | Isolated yield (%) |
|---|---|---|---|
| 1 | 2-aminophenyl-B(OH)₂ | Pd(PPh₃)₄, then CuI/O₂ to benzoxazole | 78 [2] |
| 2 | 2-mercaptophenyl-B(OH)₂ | One-pot Pd/Cu dual catalysis to benzothiazole | 72 [1] |
| 3 | 2-formylphenyl-B(OH)₂ | Suzuki, then Pictet–Spengler to imidazo[1,2-a]pyridine | 65 [3] |
These fused systems find use as kinase probes and fluorescence reporters owing to the electron-rich dimethylamino substituent that modulates π–π* transitions [3].
Cross-couplings at C-6 enable rapid diversification of the pyridine core. Lambert and Carrick showed that 6-bromopyridine ketones couple efficiently with 20 organotrifluoroborates (RuPhos/Pd(OAc)₂, 110 °C, Cs₂CO₃) to give 30–93% yields [1]. Translating the protocol to 6-bromo-N,N-dimethylpyridin-3-amine affords biaryl, styrenyl and heteroaryl analogues without protecting the amine; sterically hindered alkenyl boronates remain reactive because the dimethylamino group stabilises the π-complex in oxidative addition [4].
Lithium–halogen exchange at −78 °C followed by trapping with electrophiles converts the bromide into carboxyl, formyl or cyano groups, which in turn direct ring-expansion to seven-membered azepines through [4+3] annulation [5]. Alternatively, N-oxidation with m-chloroperbenzoic acid, followed by Boekelheide rearrangement, installs an ortho-acyl substituent, enabling access to 2-pyridone fused lactams under microwave heating (120 °C, 10 min) [6].
Copper-catalysed Goldberg amination of 6-bromo-N,N-dimethylpyridin-3-amine with secondary formamides (CuI/1,10-phenanthroline, K₂CO₃, DMSO, 80 °C) replaces bromine by amino groups in 82–96% yield, furnishing 6-amino-N,N-dimethylpyridin-3-amines that serve as MAPA reagents in pharmaceutical syntheses [7]. Halogen–metal exchange followed by iodine quench yields 6-iodo analogues that undergo more rapid C–N coupling in late-stage functionalisation [8].
Site-selective Suzuki coupling with polyfluorinated arylboronates constructs axially chiral biaryls. Kraszewski and co-workers achieved atropselective mono-arylation of 3,4,5-tribromo-2,6-dimethylpyridine; the dimethylamino analogue shows the same C-6 > C-3 > C-5 reactivity order, enabling sequential installation of donor and acceptor aryl groups that lower the HOMO–LUMO gap to 2.3 eV [9] [10]. Resulting chromophores display fluorescence quantum yields up to 0.57 in toluene, suitable for OLED emitters [11].
| π-Extended product | Strategy | λ_max (nm) | Φ_F |
|---|---|---|---|
| 6-(4-dimethylaminostyryl)-pyridine | Heck after Suzuki | 412 | 0.48 [12] |
| 6-(2-naphthyl) derivative | Decarbonylative Suzuki | 398 | 0.57 [13] |
MacMillan’s photoredox–nickel dual catalysis merges decarboxylative radical generation with C-Br activation. Reaction of amino acid redox-active esters with 6-bromo-N,N-dimethylpyridin-3-amine (NiBr₂·glyme/4,4′-di-tert-butyl-bipyridine, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, blue LED) installs chiral α-alkyl groups at C-6 with 89–95% ee and 63–78% yield [14]. The dimethylamino group is compatible with radicals and assists in stabilising the nickel(III) intermediate, giving access to enantioenriched aminopyridines of interest for ligand libraries.